1,3-Dibromobenzene

描述

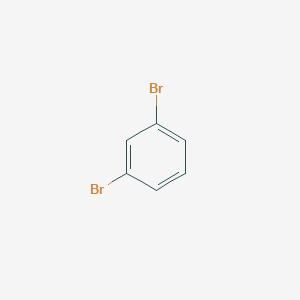

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dibromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRLURSZEMLAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051555 | |

| Record name | 1,3-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | m-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.26 [mmHg] | |

| Record name | m-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-36-1 | |

| Record name | 1,3-Dibromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-DIBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74EF6KH8TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,3 Dibromobenzene and Its Derivatives

Regioselective Synthesis of 1,3-Dibromobenzene

Achieving the meta-orientation of two bromine atoms on a benzene (B151609) ring requires careful control of directing group effects in electrophilic aromatic substitution or the use of alternative synthetic pathways.

A classical and reliable method for the synthesis of this compound involves a multi-step sequence starting from benzene. youtube.com This pathway leverages the directing effects of a nitro group to install a bromine atom at the meta position.

The process begins with the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene (B124822). The nitro group is a strong deactivating and meta-directing group. youtube.comlibretexts.org Subsequent bromination of nitrobenzene with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, introduces a bromine atom at the meta position to yield 1-bromo-3-nitrobenzene. askfilo.com

The nitro group is then reduced to an amino group, forming 3-bromoaniline. This is typically achieved using reducing agents like tin and hydrochloric acid or catalytic hydrogenation. youtube.comaskfilo.com The resulting amino group is an activating, ortho,para-directing group.

Finally, the amino group is converted to a bromine atom via a diazotization reaction followed by a Sandmeyer reaction . wikipedia.orgaskfilo.comwikipedia.org The 3-bromoaniline is treated with sodium nitrite and a strong acid (like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. askfilo.comaskfilo.com This intermediate is then treated with copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding the final product, this compound. askfilo.comwikipedia.org

Table 1: Key Steps in the Nitration-Bromination-Reduction-Diazotization Pathway

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| Nitration | Benzene | Conc. HNO₃, Conc. H₂SO₄ | Nitrobenzene |

| Bromination | Nitrobenzene | Br₂, FeBr₃ | 1-Bromo-3-nitrobenzene |

| Reduction | 1-Bromo-3-nitrobenzene | Sn, HCl | 3-Bromoaniline |

| Diazotization | 3-Bromoaniline | NaNO₂, HCl (0-5 °C) | 3-Bromobenzenediazonium chloride |

Halogen exchange (HALEX) reactions provide an alternative route to aryl bromides, often under forcing conditions. Research into these reactions in hydrothermal media (superheated water) has shown promise for specific applications. For instance, the synthesis of 1,2-dibromobenzene (B107964) and 1-bromo-2-chlorobenzene has been demonstrated by treating 1,2-dichlorobenzene with hydrobromic acid in hydrothermal conditions at temperatures ranging from 240°C to 320°C. scirp.org This study achieved yields of up to 37% for 1,2-dibromobenzene and 48% for 1-bromo-2-chlorobenzene, with very limited formation of 1,3- and 1,4-dihalobenzene isomers. scirp.org

While this specific study focused on the ortho isomer, the principles of halogen exchange in hydrothermal media could potentially be applied to the synthesis of this compound from 1,3-dichlorobenzene. The high temperatures and pressures of hydrothermal conditions can facilitate the nucleophilic substitution of chlorine with bromine, driven by the relative concentrations of the halide ions.

Directing electrophilic substitution to the meta position when an ortho,para-directing group is already present on the benzene ring requires strategic manipulation of the reaction pathway. One such strategy involves the use of a blocking group . For example, the sulfonation of an aniline derivative can introduce a sulfonic acid group at the para position. youtube.com This blocks the most reactive site for subsequent electrophilic substitution, forcing the incoming electrophile (e.g., bromine) to the ortho positions relative to the amino group. youtube.com After the desired substitution is achieved, the blocking group can be removed, often by treatment with acid and heat. youtube.com

Another powerful strategy is functional group interconversion . This approach involves introducing a meta-directing group to control the position of the second substituent, and then chemically modifying the initial directing group to achieve the desired final product. For example, a Friedel-Crafts acylation of benzene introduces a meta-directing acyl group. A subsequent reaction, such as bromination, will occur at the meta position. The acyl group can then be reduced to an alkyl group (an ortho,para-director) using methods like the Wolff-Kishner or Clemmensen reduction. This allows for the synthesis of meta-substituted products that would not be accessible through direct substitution of an alkylbenzene.

Synthesis of Complex this compound Derivatives

The this compound scaffold is a versatile platform for building more complex molecules through reactions that selectively functionalize one or both of the carbon-bromine bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, allowing for the sequential and selective introduction of various substituents.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. mdpi.com By carefully controlling the reaction conditions (catalyst, ligand, base, and temperature), it is possible to achieve mono- or di-substitution on the this compound core. researchgate.netresearchgate.net This method is widely used to synthesize biaryl and polyaryl compounds. nbinno.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. washington.eduwikipedia.orgorganic-chemistry.org This is a highly efficient method for the synthesis of arylalkynes from this compound.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.org It is a powerful method for synthesizing arylamines and has largely replaced harsher classical methods. wikipedia.orgacsgcipr.org This reaction can be applied to this compound to introduce primary or secondary amine functionalities.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. wikipedia.orglibretexts.org The electron-rich nature of the benzene ring repels nucleophiles, and the reaction requires either harsh conditions or the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org

Direct displacement of a bromide from this compound by nucleophiles such as alkoxides or amines typically requires high temperatures and pressures and may proceed through a benzyne intermediate rather than a direct SNAr mechanism. The benzyne mechanism can lead to a mixture of products, as the nucleophile can attack either carbon of the triple bond. youtube.com

However, recent advancements have shown that directed nucleophilic aromatic substitution is possible. For example, a "directed SNAr (dSNAr)" reaction has been discovered in which an ortho-iodobenzamide reacts with an amine in the presence of pyridine. rsc.org This reaction proceeds specifically at the ortho position without the need for a strong electron-withdrawing group on the arene. While not directly applicable to this compound itself, this points towards the development of new methodologies that could enable more facile nucleophilic substitutions on dibromobenzene scaffolds in the future.

Derivatization via Organometallic Reagents

The transformation of this compound into more complex molecules is frequently accomplished through the use of organometallic reagents. The two bromine atoms, positioned meta to each other on the benzene ring, provide distinct reaction sites for the formation of carbon-metal bonds, which can then be utilized in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Lithiation and Grignard Reagent Formation: Direct lithiation or the formation of Grignard reagents are common strategies to activate the C-Br bonds of this compound. The carbon atom in these organometallic compounds becomes nucleophilic, allowing it to attack electrophilic centers. wisc.edu The reaction of an organic halide with magnesium metal in an ether solvent forms the organomagnesium halide, known as a Grignard reagent. mnstate.edu This reagent can then react with electrophiles such as carbon dioxide to form carboxylic acids, or with carbonyl compounds to produce secondary or tertiary alcohols. wisc.eduorgosolver.com

For instance, this compound can undergo lithiation with strong bases like lithium diisopropylamide (LDA). The resulting organolithium species can then be quenched with an electrophile. A notable example is the formylation of this compound to produce 2,6-dibromobenzaldehyde, a key step in the synthesis of the antiviral drug Lufotrelvir. wikipedia.org This transformation is achieved by lithiation followed by a reaction with dimethylformamide (DMF). wikipedia.org

| Reagent Type | Example Reagent | Electrophile | Product Type |

| Organolithium | Lithium diisopropylamide (LDA) | Dimethylformamide (DMF) | Aldehyde |

| Grignard | Magnesium (Mg) | Carbon Dioxide (CO₂) | Carboxylic Acid |

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions represent a versatile and powerful method for the derivatization of this compound. libretexts.org These reactions enable the formation of C-C bonds by coupling the aryl bromide with various organometallic nucleophiles. libretexts.org Due to its two bromine atoms, this compound is an excellent substrate for these transformations, particularly for Suzuki coupling reactions. nbinno.com

The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity order for the halogen leaving group is I > Br > OTf >> Cl > F, making dibromo compounds highly suitable substrates. libretexts.org

The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is widely employed to create biaryl structures from this compound. libretexts.orgnih.gov Other significant palladium-catalyzed reactions include the Hirao P-C coupling, which forms carbon-phosphorus bonds. Research on the P-C coupling of this compound with reagents like diphenylphosphine (B32561) oxide has shown that selective mono- or di-substitution can be achieved by controlling the stoichiometry of the reagents. researchgate.net

| Coupling Reaction | Nucleophile Type | Catalyst System (Example) | Product |

| Suzuki-Miyaura | Organoboron (e.g., Phenylboronic acid) | Pd(OAc)₂/PCy₃ | Biaryl |

| Hirao P-C Coupling | Organophosphorus (e.g., Ph₂P(O)H) | Pd(OAc)₂/dppf | Arylphosphine Oxide |

Synthesis of Functionalized this compound Intermediates

This compound serves as a foundational building block for the synthesis of a wide array of functionalized intermediates, which are crucial in the development of pharmaceuticals and materials science. nbinno.com The strategic manipulation of its two bromine atoms allows for the introduction of diverse functional groups, leading to complex molecular architectures. nbinno.com

A key application is in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com For example, this compound is the starting material for synthesizing the antiviral agent Lufotrelvir, which has been in human clinical trials for the treatment of COVID-19. wikipedia.org The initial step in this synthesis is the conversion of this compound into the functionalized intermediate, 2,6-dibromobenzaldehyde. wikipedia.org

Palladium-catalyzed reactions are instrumental in creating valuable intermediates. The Hirao P-C coupling reaction can be used to synthesize both mono- and di-substituted phosphine oxides from this compound. Using diphenylphosphine oxide, 3-bromophenyl-diphenylphosphine oxide can be formed with high selectivity. researchgate.net By adjusting the reaction conditions and using an excess of the phosphorus reagent, 1,3-bis(diphenylphosphinoyl)benzene can be synthesized. researchgate.net These phosphinoylated compounds serve as important ligands and intermediates in further synthetic transformations.

The following table summarizes the synthesis of specific functionalized intermediates starting from this compound, highlighting the reagents, conditions, and yields of the products.

| Target Intermediate | Reagents | Key Conditions | Yield |

| 2,6-Dibromobenzaldehyde | 1. Lithium diisopropylamide (LDA) in THF2. Dimethylformamide (DMF) | Lithiation followed by quenching | N/A |

| 3-Bromophenyl-diphenylphosphine Oxide | Diphenylphosphine oxide (1.15 equiv), Pd(OAc)₂, dppf, Et₃N | Microwave, 150 °C, 30 min | 76% |

| 1,3-Bis(diphenylphosphinoyl)benzene | Diphenylphosphine oxide (2.15 equiv), Pd(OAc)₂, dppf, Et₃N | Microwave, 150 °C, 30 min | 75% |

These examples demonstrate the utility of this compound as a versatile platform for generating functionalized molecules that are pivotal in various fields of chemical synthesis.

Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy of 1,3-Dibromobenzene

The vibrational characteristics of this compound have been thoroughly investigated using a combination of experimental spectroscopic techniques and theoretical calculations. aip.orgnih.govresearchgate.net Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide detailed insights into the fundamental vibrational modes of the molecule. aip.orgnih.govresearchgate.net These experimental findings are often supported by Density Functional Theory (DFT) calculations, which aid in the precise assignment of the observed spectral bands. aip.orgnih.govresearchgate.net

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational motions of its atoms. A comprehensive analysis allows for the assignment of these bands to specific fundamental modes. aip.orgresearchgate.net Key vibrational frequencies and their assignments from the FT-IR spectrum are presented below.

Interactive Table: FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| 3065 | C-H stretch |

| 1570 | C-C stretch |

| 1455 | C-C stretch |

| 1410 | C-C stretch |

| 1145 | C-H in-plane bend |

| 1088 | C-H in-plane bend |

| 1063 | Ring breathing |

| 878 | C-H out-of-plane bend |

| 770 | C-H out-of-plane bend |

| 670 | C-C-C in-plane bend |

| 420 | C-Br in-plane bend |

| 235 | C-Br out-of-plane bend |

Note: The assignments are based on published spectroscopic studies. aip.org

Complementing the FT-IR data, the FT-Raman spectrum provides information on the vibrational modes that involve a change in the polarizability of the molecule. aip.orgresearchgate.net The combination of both FT-IR and FT-Raman spectroscopy allows for a more complete picture of the vibrational landscape of this compound. aip.orgresearchgate.net

Interactive Table: FT-Raman Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| 3060 | C-H stretch |

| 1575 | C-C stretch |

| 1555 | C-C stretch |

| 1260 | C-H in-plane bend |

| 1150 | C-H in-plane bend |

| 1090 | C-H in-plane bend |

| 1000 | Ring breathing |

| 730 | C-C-C in-plane bend |

| 530 | Ring deformation |

| 315 | C-Br stretch |

| 160 | C-Br in-plane bend |

Note: The assignments are based on published spectroscopic studies. aip.org

The substitution of two hydrogen atoms with heavier bromine atoms in the benzene (B151609) ring significantly influences the vibrational frequencies of this compound. econferencezone.org This is particularly evident in the modes involving the carbon-bromine bonds, such as C-Br stretching and bending vibrations, which appear at lower frequencies due to the larger mass of the bromine atom. econferencezone.org The presence of bromine atoms also perturbs the geometry of the benzene ring, which can lead to shifts in the frequencies of the ring's stretching and bending modes compared to unsubstituted benzene. econferencezone.org Theoretical calculations have shown that the electronegativity of the bromine atoms slightly disturbs the geometric structure of the benzene ring. econferencezone.org

Electronic Spectroscopy and Photodissociation Dynamics

The electronic structure and subsequent photodissociation dynamics of this compound have been elucidated through advanced spectroscopic techniques and quantum chemical calculations. nih.govlu.se These studies reveal the complex processes that occur upon photoexcitation.

A notable characteristic of meta-dibromobenzene is the presence of two ultrafast predissociation channels upon photoexcitation. nih.govlu.se This is in contrast to the para- and ortho-isomers, which exhibit different dissociation dynamics. nih.govlu.se Theoretical calculations have explained this phenomenon by considering the potential energy curves of the molecule. nih.govlu.se The lowering of the point-group symmetry from C2v to Cs along the primary photodissociation reaction coordinate, a change that is specific to the meta- and ortho-isomers, is responsible for opening up a new predissociation channel. nih.govlu.se

The photodissociation of this compound involves a complex interplay between multiple electronic states. researchgate.net Upon excitation, the molecule can access various singlet and triplet states. researchgate.net The dissociation pathways are governed by the interactions and transitions between these electronic states, which can include: researchgate.net

Intersystem Crossing (ISC): A transition from an excited singlet state to a repulsive triplet state can lead to the cleavage of the C-Br bond. researchgate.net

Internal Conversion (IC): The molecule can undergo internal conversion to a highly vibrationally excited level of the ground electronic state, followed by dissociation. researchgate.net

Direct Photodissociation: Excitation can directly populate a repulsive electronic state, leading to immediate bond breaking. researchgate.net

Time-dependent DFT studies of the excited state potential energy curves have provided further insights into the roles of internal conversions and intersystem crossings in the UV photodissociation dynamics of this compound. nih.gov The specific dissociation channels are influenced by factors such as the type of halogen, the molecular symmetry, and the position of the substituents, all of which affect the stability and coupling strength of the involved potential energy surfaces. researchgate.net

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) has been extensively utilized to investigate the molecular structure and reactivity of this compound. researchgate.netaip.org These computational methods provide detailed insights into the molecule's geometry and vibrational properties. aip.orgnih.gov For instance, DFT calculations have been employed to optimize the ground state geometry and to analyze the vibrational spectra obtained from Fourier transform infrared (FTIR) and Raman spectroscopy. aip.orgnih.gov

A comprehensive spectroscopic study incorporated DFT calculations, including anharmonicity effects via the second-order vibrational perturbation theory, to achieve consistent assignments for fundamental vibrational modes as well as overtone and combination bands. aip.orgnih.gov The molecular orbital (MO) configuration of this compound, as determined by DFT calculations at the B3LYP/cc-pVTZ level of theory under C2v symmetry, provides insights into its chemical reactivity. aip.org The calculated HOMO-LUMO gap is a key parameter for determining molecular properties such as chemical reactivity and optical polarizability. aip.org

Table 1: Selected Molecular Orbital Properties of this compound

| Molecular Orbital | Symmetry | Energy (eV) |

|---|---|---|

| H - 5 | 5a2 | |

| LUMO+2 | ||

| LUMO+3 | ||

| LUMO+4 | ||

| LUMO+5 |

Data derived from DFT/B3LYP/cc-pVTZ level of theory calculations. The diffuse nature of LUMO+2 to LUMO+5 orbitals indicates their Rydberg character. aip.org

High-level quantum chemical calculations, including ab initio and hybrid density-functional methods, have been instrumental in characterizing the ground and low-lying excited states of this compound. nih.govlu.se These theoretical approaches provide extensive information on potential energy curves, which is crucial for interpreting experimental observations of ultrafast predissociation. nih.govresearchgate.net

Time-dependent DFT (TDDFT) studies of excited state potential energy curves offer new insights into the roles of internal conversions and intersystem crossings in the UV photodissociation dynamics of this compound. aip.orgnih.govresearchgate.net For example, calculations at the TDDFT/CAMB3LYP/aug-cc-pVTZ level have been used to assign charge transfer and valence transitions observed in the electronic absorption spectrum. aip.orgresearchgate.net Potential energy curves computed for the first few excited singlet and triplet states as a function of the C-Br bond length indicate that all these excited states are likely unstable and prone to dissociation of a C-Br bond. aip.org

Theoretical simulations are a powerful tool for analyzing and assigning the complex spectroscopic data of this compound. aip.org Detailed quantum chemical calculations using DFT and TDDFT methodologies are performed to aid in the analysis of observed vibrational and electronic spectra. aip.orgnih.gov

The vibrational spectrum, studied via FTIR and Raman techniques, has been analyzed with the support of DFT calculations that incorporate anharmonicity corrections, leading to reliable assignments of the fundamental, overtone, and combination bands. aip.orgnih.gov Similarly, the richly structured electronic absorption spectrum, which includes valence, Rydberg, and charge transfer excitations, is interpreted using theoretical calculations. aip.orgresearchgate.net For instance, the theoretically predicted spectrum at the CAMB3LYP/aug-cc-pVTZ level of theory has been used to assign valence and charge transfer transitions in the VUV photoabsorption spectrum. researchgate.net Furthermore, Franck-Condon factor calculations that include the Herzberg-Teller effect have been used to analyze and assign the extensive vibrational bands accompanying the first valence transition. aip.orgresearchgate.net

The electron transport properties of molecular junctions based on dibromobenzene isomers have been investigated using a combination of Density Functional Theory (DFT) and the Non-Equilibrium Green's Function (NEGF) formalism. researchgate.net These studies explore how the structure of the molecule influences its ability to conduct electrons. researchgate.net

Research on dithiol derivatives of dibromobenzene, such as 4,6-dibromobenzene-1,3-dithiol, has focused on their spin-dependent electron transport properties. researchgate.net By calculating parameters like the density of states, current-voltage characteristics, and magnetoresistance, researchers can understand the nature of electron transport through these molecular junctions. researchgate.net The projected density of states reveals the degree of coupling between the molecule and the electrodes. researchgate.net Such theoretical investigations are crucial for assessing the potential of these molecules in spintronic applications. researchgate.net

Theoretical modeling plays a critical role in elucidating the reaction mechanisms and identifying the intermediates involved in the photodissociation of this compound. nih.govresearchgate.net Quantum chemical calculations of potential energy surfaces for various electronic states have shown that the primary dissociation channels involve excitation from the lowest excited singlet state (a ππ* state) to repulsive triplet states (πσ* or nσ*) localized on the C-Br bond. researchgate.net

The calculated potential energy curves for this compound indicate that several internal conversions and intersystem crossings occur, and the excited states are generally unstable towards the dissociation of a C-Br bond, leading to the formation of a bromine atom and a bromobenzene (B47551) radical. researchgate.netaip.org The intriguing observation of two distinct ultrafast predissociation channels in this compound is explained by these theoretical models, which show that the lowering of point-group symmetry during dissociation creates a new predissociation pathway that is unavailable in more symmetric isomers. nih.govaip.org

Future Directions and Emerging Research Avenues for 1,3 Dibromobenzene

Catalytic Systems for Enhanced Regioselectivity and Efficiency

The selective functionalization of one of the two bromine atoms in 1,3-dibromobenzene is a significant challenge in organic synthesis. Future research is heavily invested in the development of sophisticated catalytic systems to control regioselectivity and improve reaction efficiency, particularly in cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are central to the functionalization of this compound. nbinno.comwwjmrd.commdpi.com The generally accepted mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govcsbsju.edu The development of novel phosphine ligands and N-heterocyclic carbenes (NHCs) is a primary focus, as these ligands can modulate the steric and electronic properties of the palladium catalyst. nih.govnih.gov This tuning is critical for promoting the oxidative addition step, which is often rate-limiting, and for influencing which C-Br bond reacts preferentially.

Recent advancements have highlighted the potential for achieving high regioselectivity. For instance, directing groups on the benzene (B151609) ring can influence the reactivity of the adjacent bromine atoms. Research into catalytic systems that can differentiate between the two electronically similar C-Br bonds without the need for directing groups is a key objective. This includes exploring catalysts based on other transition metals like nickel, which may offer different reactivity profiles and economic advantages. nih.gov

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of this compound

| Step | Description | Research Focus |

| Oxidative Addition | The palladium(0) catalyst inserts into one of the carbon-bromine bonds, forming a palladium(II) intermediate. csbsju.edu | Designing ligands to control which C-Br bond reacts and to lower the energy barrier for this step. |

| Transmetalation | An organic group is transferred from an organoboron compound (in Suzuki coupling) to the palladium(II) center. nih.gov | Optimizing reaction conditions (base, solvent) to facilitate efficient transfer and prevent side reactions. |

| Reductive Elimination | The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. nih.gov | Developing catalysts that promote rapid reductive elimination to increase turnover frequency. |

Integration into Advanced Functional Materials

The rigid structure and difunctionality of this compound make it an excellent precursor for a variety of advanced materials. Its derivatives are being explored for applications in electronics, polymer science, and porous materials.

One promising area is the synthesis of conjugated polyaryls and polymers. Through reactions like the Suzuki coupling, this compound can be polymerized to form materials with specific electronic and photophysical properties. sigmaaldrich.com These materials are candidates for use in Organic Light-Emitting Diodes (OLEDs), where the organic semiconductor layer is responsible for light emission. st-andrews.ac.ukyoutube.comcrimsonpublishers.comossila.com The meta-linkage from the 1,3-isomer can disrupt conjugation compared to the para-isomer, which can be exploited to tune the optical and electronic properties of the resulting materials, such as raising the triplet energy level in host materials for blue phosphorescent OLEDs.

Furthermore, this compound serves as a building block for creating complex, three-dimensional structures like [n]metacyclophanes. sigmaaldrich.com It is also a potential linker for the synthesis of Metal-Organic Frameworks (MOFs). magtech.com.cnwiley-vch.de MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The geometry of the 1,3-dibromo-substituted ring dictates the angle of the resulting framework, allowing for the rational design of materials with specific pore sizes and shapes.

Biomedical Applications and Drug Discovery

This compound is a crucial intermediate in the synthesis of complex organic molecules for the pharmaceutical industry. nbinno.com Its ability to undergo sequential, regioselective cross-coupling reactions allows for the controlled introduction of different functional groups, which is essential for building the intricate architectures of modern active pharmaceutical ingredients (APIs). nbinno.com

A notable example is its use as a starting material in the synthesis of Lufotrelvir, an antiviral drug that has been in clinical trials for the treatment of COVID-19. wikipedia.org The synthesis begins with the formylation of this compound to create a more functionalized intermediate. This highlights the compound's role as a foundational scaffold upon which molecular complexity can be built.

Future research in this area will likely focus on using this compound to create libraries of novel compounds for drug screening. The meta-substituted phenyl core is a common motif in many biologically active molecules. By developing new catalytic methods to diversify the substituents on this core, medicinal chemists can explore a wider chemical space in the search for new drugs. For example, derivatives of 1,3-diarylpropane have been investigated for their antitumor activity. nih.gov The development of more efficient and scalable syntheses starting from this compound will be critical for accelerating the drug discovery process.

Sustainable Synthesis and Environmental Remediation Strategies

The increasing focus on green chemistry is driving research into more sustainable methods for both the synthesis and disposal of halogenated aromatic compounds like this compound. Traditional bromination methods often use molecular bromine and generate stoichiometric waste. nih.gov Emerging research is exploring greener alternatives, such as photocatalytic bromination, which can use hydrogen bromide (HBr) as the bromine source and oxygen as the oxidant under visible light irradiation, reducing the environmental impact.

Regarding environmental remediation, brominated aromatic compounds can be persistent pollutants. Research into their degradation is crucial. One promising avenue is photocatalysis, where semiconductor nanoparticles like titanium dioxide (TiO₂) or cerium oxide (CeO₂) are used to generate reactive oxygen species that can break down these compounds upon UV irradiation. iwaponline.com Studies on other brominated flame retardants have shown that photodegradation often proceeds via stepwise debromination, breaking the C-Br bonds. mdpi.comresearchgate.netnih.gov

Bioremediation, which uses microorganisms to degrade pollutants, is another key area of research. nih.gov While specific studies on the bioremediation of this compound are limited, research on the degradation of other aromatic compounds provides a foundation. researchgate.netnih.gov Future work could involve isolating or engineering microorganisms capable of metabolizing dibrominated benzenes, potentially through reductive dehalogenation pathways under anaerobic conditions.

Table 2: Emerging Environmental Strategies for this compound

| Strategy | Area | Description | Potential Advantage |

| Photocatalytic Synthesis | Synthesis | Using light and a photocatalyst to perform bromination reactions. | Reduces the use of hazardous reagents and waste generation. |

| Photocatalytic Degradation | Remediation | Using semiconductor nanoparticles and UV light to break down the compound in contaminated water. iwaponline.com | Potential for complete mineralization of the pollutant into harmless substances. |

| Bioremediation | Remediation | Utilizing microorganisms to metabolize and detoxify the compound in soil or groundwater. nih.govresearchgate.net | Cost-effective and environmentally friendly in-situ treatment option. |

In-depth Mechanistic Studies of Reaction Pathways

A fundamental understanding of the reaction mechanisms involving this compound is essential for developing more efficient and selective synthetic methods. Modern computational and experimental techniques are being employed to elucidate the intricate details of these pathways.

In palladium-catalyzed cross-coupling reactions, the mechanism of oxidative addition is of particular interest. illinois.educhemrxiv.org Studies aim to determine whether the reaction proceeds through a concerted mechanism, where the C-Br bond breaks as the two new bonds to palladium form simultaneously, or a non-concerted (Sₙ2-like) pathway. youtube.comlibretexts.org The nature of the palladium catalyst, specifically the number and type of ligands, plays a crucial role in determining the operative mechanism. nih.govillinois.edu Advanced techniques like mass spectrometry are being used to identify transient catalytic intermediates, providing direct evidence for proposed mechanistic cycles. uvic.ca

Computational chemistry, using methods like Density Functional Theory (DFT), allows for the detailed mapping of reaction energy profiles. aip.orgresearchgate.netrsc.org These theoretical studies can predict transition state geometries and activation energies, offering insights into the origins of regioselectivity. For example, calculations can help explain why one C-Br bond might be more susceptible to oxidative addition than the other under specific catalytic conditions. Furthermore, quantum chemical calculations are used to understand the photodissociation pathways of this compound, clarifying how the molecule behaves upon excitation with UV light, which is relevant for both its use in functional materials and its environmental degradation. nih.govresearchgate.net

常见问题

What spectroscopic and crystallographic methods are recommended for characterizing 1,3-dibromobenzene and its derivatives?

Level : Basic

Answer :

- 1H-NMR spectroscopy is critical for structural elucidation. For example, this compound derivatives (e.g., 2-(benzyloxy)-1,3-dibromobenzene) exhibit distinct aromatic proton splitting patterns in CDCl₃ at 300 MHz .

- X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) enables precise determination of crystal structures. SHELX is robust for small-molecule refinement, even with high-resolution or twinned data .

- GC-MS is employed in metabolic studies to quantify metabolites, as demonstrated in rat hepatotoxicity experiments where radiolabeled this compound was tracked .

How do positional isomers of dibromobenzene (1,2-, 1,3-, and 1,4-) differ in hepatotoxicity, and how can conflicting data be resolved?

Level : Advanced

Answer :

- Isomer-Specific Toxicity : this compound induces acute hepatotoxicity in rodents, with covalent binding to hepatic proteins peaking 1–12 hours post-exposure. In contrast, 1,2- and 1,4-isomers show delayed or reduced effects due to differences in metabolic activation .

- Resolving Contradictions :

- Use dose-response studies to identify threshold effects (e.g., 100 vs. 300 mg/kg in rats).

- Apply radiolabeled tracers and LC-MS/MS to track isomer-specific metabolites and adduct formation .

- Compare subcellular distribution (e.g., mitochondrial vs. cytosolic accumulation) across isomers .

What are the applications of this compound in synthetic chemistry and materials science?

Level : Basic

Answer :

- Suzuki Cross-Coupling : Acts as a dihalogenated precursor to synthesize [n]metacyclophanes via bis-9-BBN adducts, forming two C–C bonds in one step .

- Nanomaterial Synthesis : Serves as a starting material for phenine nanotubes (pNTs) through a nine-step procedure, enabling tailored carbon nanostructures with applications in catalysis and electronics .

What safety protocols are essential for handling this compound in laboratory settings?

Level : Basic

Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Emergency Measures : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .

- Waste Disposal : Collect organic waste in sealed containers labeled for halogenated compounds. Collaborate with certified hazardous waste disposal services .

How can metabolic pathways of this compound inform biomarker identification in exposure studies?

Level : Advanced

Answer :

- Metabolic Profiling : In rats, 74–90% of this compound is excreted in urine within 72 hours. Key metabolites include bromophenol conjugates and glutathione adducts , detectable via GC-MS and radioisotope tracing .

- Biomarker Candidates :

- Urinary brominated phenols : Quantify using SPE (solid-phase extraction) coupled with HPLC-UV.

- Liver enzymes : Monitor ALT/AST levels as indirect biomarkers of hepatotoxicity .

- Challenges : Differentiate metabolites from environmental contaminants using isotope dilution assays .

What challenges arise in crystallographic refinement of this compound derivatives using SHELX?

Level : Advanced

Answer :

- Data Quality : High-resolution data (>1.0 Å) is critical for resolving bromine atoms, which exhibit strong anomalous scattering. SHELXL’s robust least-squares refinement handles heavy atoms effectively .

- Twinned Data : For twinned crystals, use the TWIN and BASF commands in SHELXL to refine twin laws and scale factors .

- Disorder Modeling : Address positional disorder in aromatic rings using PART and SUMP restraints to maintain geometric constraints .

How is this compound utilized in continuous-flow photo-oxidation processes?

Level : Advanced

Answer :

- Heterogeneous Catalysis : Derivatives like phthalocyanine-virus nanofibers incorporate this compound moieties to enhance photocatalytic activity. These systems enable efficient singlet oxygen generation under visible light .

- Flow Reactor Design : Optimize residence time and light intensity to minimize byproducts. Use inline UV-Vis spectroscopy to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。